

# Spectroscopic Analysis of Oct-4-en-6-yn-1-ol: A Comparative Guide

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## Compound of Interest

Compound Name: Oct-4-EN-6-YN-1-OL

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a predictive spectroscopic analysis of **Oct-4-en-6-yn-1-ol**, a molecule of interest in synthetic chemistry and potential drug discovery pipelines. Due to the lack of publicly available experimental spectroscopic data for **Oct-4-en-6-yn-1-ol**, this document focuses on a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. To provide a tangible reference, this predicted data is compared with the available experimental data for a structurally similar enynol, Hex-5-en-3-yn-1-ol.

## Predictive Spectroscopic Profile of Oct-4-en-6-yn-1-ol

The following tables summarize the predicted spectroscopic data for **Oct-4-en-6-yn-1-ol** based on established principles of NMR, IR, and MS. These predictions are derived from the analysis of its constituent functional groups: a primary alcohol, a disubstituted alkene, and a disubstituted alkyne.

### Predicted <sup>1</sup>H NMR Data for Oct-4-en-6-yn-1-ol

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constants (Hz)
H1 (CH <sub>2</sub> )	~3.6	Triplet	J ≈ 6.5
H2 (CH <sub>2</sub> )	~1.6	Quintet	J ≈ 6.5, 7.0
H3 (CH <sub>2</sub> )	~2.2	Quartet	J ≈ 7.0, 7.5
H4 (=CH)	~5.6	Doublet of Triplets	J ≈ 15.0, 7.5
H5 (=CH)	~5.8	Doublet of Triplets	J ≈ 15.0, 1.5
H8 (CH <sub>3</sub> )	~1.8	Doublet	J ≈ 1.5
OH	Variable	Singlet (broad)	-

### Predicted <sup>13</sup>C NMR Data for Oct-4-en-6-yn-1-ol

Carbon	Predicted Chemical Shift (ppm)
C1 (CH <sub>2</sub> OH)	~62
C2 (CH <sub>2</sub> )	~32
C3 (CH <sub>2</sub> )	~35
C4 (=CH)	~125
C5 (=CH)	~135
C6 (≡C)	~80
C7 (≡C)	~85
C8 (CH <sub>3</sub> )	~4

### Predicted IR Spectroscopy Data for Oct-4-en-6-yn-1-ol

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
O-H stretch (alcohol)	3200-3600	Strong, Broad
C-H stretch (sp <sup>3</sup> )	2850-3000	Medium-Strong
C-H stretch (sp <sup>2</sup> )	3010-3100	Medium
C≡C stretch (alkyne)	2100-2260	Weak-Medium
C=C stretch (alkene)	1660-1680	Medium
C-O stretch (alcohol)	1050-1150	Strong
=C-H bend (trans)	960-980	Strong

## Predicted Mass Spectrometry Data for Oct-4-en-6-yn-1-ol

Ion	m/z (predicted)	Comments
[M] <sup>+</sup>	124	Molecular Ion
[M-H <sub>2</sub> O] <sup>+</sup>	106	Loss of water
[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	95	Alpha-cleavage at C2-C3
[M-C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>	67	Cleavage at C3-C4
[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>	53	Propargyl cation fragment

## Comparative Experimental Data: Hex-5-en-3-yn-1-ol

To ground our predictions in experimental reality, we present the available spectroscopic data for Hex-5-en-3-yn-1-ol, an analogue with a shorter carbon chain.

## Experimental Spectroscopic Data for Hex-5-en-3-yn-1-ol

<sup>13</sup>C NMR Data

Carbon	Chemical Shift (ppm)
C1 (CH <sub>2</sub> OH)	60.9
C2 (CH <sub>2</sub> )	23.6
C3 (≡C)	87.1
C4 (≡C)	82.2
C5 (=CH)	122.9
C6 (=CH <sub>2</sub> )	117.2

Source: SpectraBase

#### IR Spectroscopy Data (Vapor Phase)

Functional Group	Absorption (cm <sup>-1</sup> )
O-H stretch	~3600
C-H stretch (sp <sup>2</sup> )	~3090
C-H stretch (sp <sup>3</sup> )	~2940, 2880
C≡C stretch	~2240
C=C stretch	~1630
C-O stretch	~1050

Source: PubChem[1]

#### Mass Spectrometry Data (GC-MS)

m/z	Relative Intensity
96	[M] <sup>+</sup>
78	[M-H <sub>2</sub> O] <sup>+</sup>
65	
53	
39	

Source: PubChem[1]

## Experimental Protocols

The following are standard protocols for the spectroscopic analysis of a novel enynol like **Oct-4-en-6-yn-1-ol**.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- **<sup>1</sup>H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **<sup>13</sup>C NMR Acquisition:** Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

### IR Spectroscopy

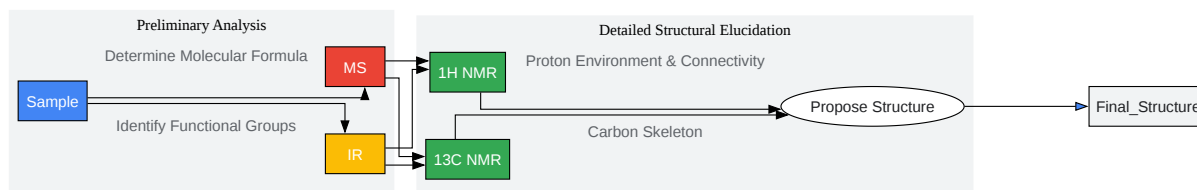
- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Acquisition:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates or KBr pellet should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or, for a more complex mixture, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method often used for LC-MS.
- **Mass Analysis:** Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown compound like **Oct-4-en-6-yn-1-ol**.



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Caption: Workflow for Spectroscopic Identification.

This guide provides a foundational spectroscopic characterization of **Oct-4-en-6-yn-1-ol** through predictive methods, supported by comparative experimental data from a related molecule. The detailed protocols and workflow offer a practical framework for researchers engaged in the synthesis and analysis of novel chemical entities.

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## References

- 1. Hex-5-en-3-yn-1-ol | C<sub>6</sub>H<sub>8</sub>O | CID 120095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Oct-4-en-6-yn-1-ol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14295367#spectroscopic-analysis-nmr-ir-ms-of-oct-4-en-6-yn-1-ol]

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